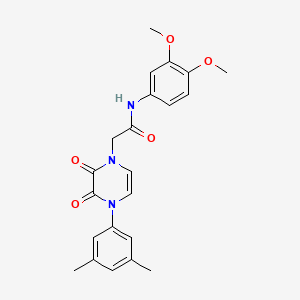

N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

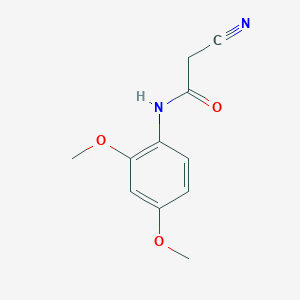

The compound N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic molecule that appears to be related to the family of acetamide derivatives. Although the specific compound is not directly studied in the provided papers, similar compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide and N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves coupling reactions, as seen in the preparation of 2-phenyl-N-(pyrazin-2-yl)acetamide . The process may involve the use of solvents such as toluene and methanol to facilitate crystallization. Elemental analysis, FTIR, NMR, and other spectroscopic methods are commonly employed to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the spatial arrangement of atoms within the crystal . The geometrical parameters obtained from XRD data can be complemented by theoretical calculations, such as those performed using the Gaussian09 software package, to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis can indicate possible sites for charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the presence of intramolecular hydrogen bonds can influence the reactivity by stabilizing certain conformations of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized using a variety of techniques. Thermogravimetric analysis and differential thermal analysis can provide information on the thermal stability of the compound . Vibrational spectroscopy methods like FT-IR, along with NMR spectroscopy, are used to investigate the vibrational frequencies and chemical shifts within the molecule, which are indicative of the functional groups present and their environment . The molecular electrostatic potential and first hyperpolarizability can be calculated to assess the compound's potential in nonlinear optics .

Scientific Research Applications

Structural Analysis and Chemical Properties

- The crystal structure of a capsaicinoid, closely related to the target compound, highlights the distinct conformational arrangement of its vanilloid, amide, and dimethylphenyl groups. These structural features play a crucial role in its interaction with biological receptors (Park et al., 1995).

- Research on chloroacetamide herbicides, which share a functional moiety with the target compound, elucidates their mechanism of action in inhibiting fatty acid synthesis in plants. This insight could be instrumental in understanding the biological activities of similar compounds (Weisshaar & Böger, 1989).

Biological Activity

- Novel coordination complexes derived from pyrazole-acetamide have been synthesized, with an emphasis on their antioxidant activities. Such studies offer a foundation for the potential biological and therapeutic applications of compounds including the target acetamide derivative (Chkirate et al., 2019).

- The synthesis and biological activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities with the target compound, have been explored. These compounds exhibited notable antioxidant properties, suggesting the potential for similar activities in the target compound (Ahmad et al., 2012).

Synthetic Methodologies

- A study on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution provides insights into the synthetic routes that could be applicable for constructing the complex framework of the target compound (Kametani et al., 1981).

- The development of novel pesticides based on N-derivatives of phenoxyacetamide showcases the diverse synthetic approaches and potential applications of acetamide derivatives in agrichemical research (Olszewska et al., 2011).

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-17(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-16-5-6-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGFMCKJSGJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2541540.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)